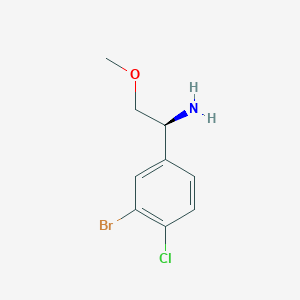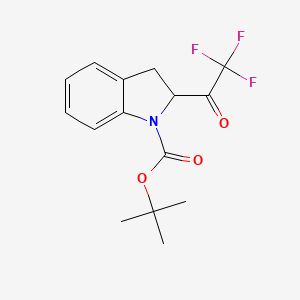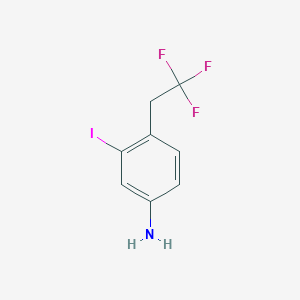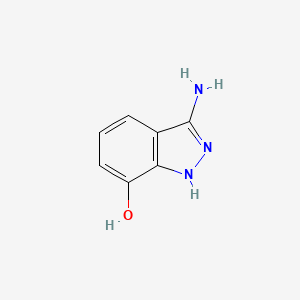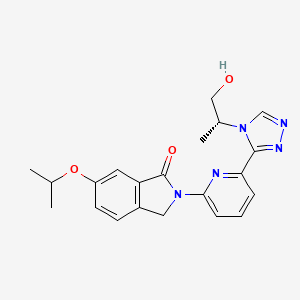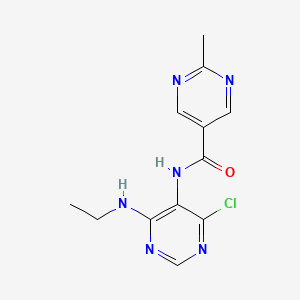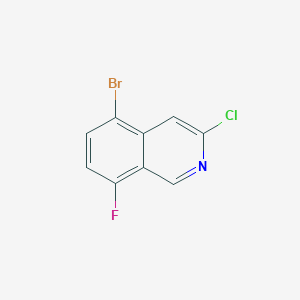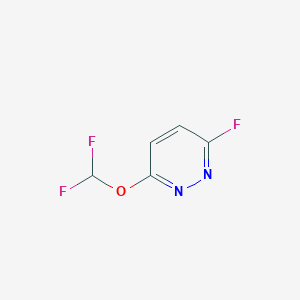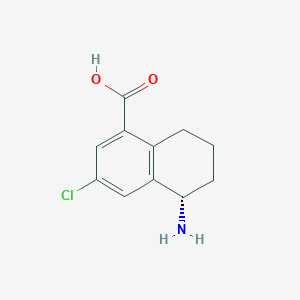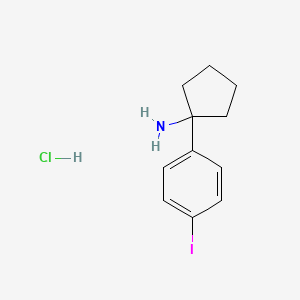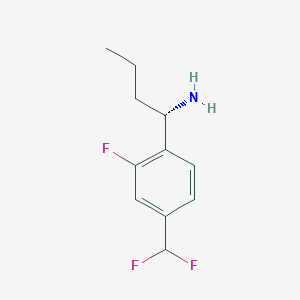
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom to a phenyl ring, followed by the addition of a difluoromethyl group. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Butan-1-amine Backbone: The fluorophenyl intermediate is then coupled with a butan-1-amine backbone through nucleophilic substitution reactions. This step often requires the use of strong bases and polar aprotic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-(Trifluoromethyl)-2-fluorophenyl)butan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(S)-1-(4-(Methyl)-2-fluorophenyl)butan-1-amine: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
(S)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14F3N |
|---|---|
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
(1S)-1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3/t10-/m0/s1 |
Clé InChI |
FBTVAKHTIGLFGI-JTQLQIEISA-N |
SMILES isomérique |
CCC[C@@H](C1=C(C=C(C=C1)C(F)F)F)N |
SMILES canonique |
CCCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


